5-HT3 Receptor Antagonism in Isolated Ileum
In functional assays using 2-methyl-5-HT-induced contractions of guinea pig isolated ileum, Fabesetron (FK1052) demonstrates significantly higher 5-HT3 receptor antagonistic potency compared to first-generation 5-HT3 antagonists. The calculated pA2 value for FK1052 is 8.36, which is 40 times greater than ondansetron (pA2 = 6.79) and 3 times greater than granisetron (pA2 = 7.86) [1].
| Evidence Dimension | 5-HT3 receptor antagonism potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.36 |
| Comparator Or Baseline | Ondansetron (pA2 = 6.79), Granisetron (pA2 = 7.86) |
| Quantified Difference | 40-fold vs. ondansetron; 3-fold vs. granisetron |
| Conditions | 2-methyl-5-HT-induced contractions in guinea pig isolated ileum |
Why This Matters
This 40-fold potency advantage over ondansetron allows for significantly lower dosing to achieve equivalent 5-HT3 receptor blockade in vitro.
- [1] Nagakura Y, Kadowaki M, Tokoro K, Tomoi M, Mori J, Kohsaka M. Pharmacological characterization of FK1052, a dihydropyridoindole derivative, as a new serotonin 3 and 4 dual receptor antagonist. J Pharmacol Exp Ther. 1993;265:752-758. View Source
